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Compound of Interest

Compound Name: Dipropyl carbonate

Cat. No.: B009098

Spectroscopic Data of Dipropyl Carbonate: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
dipropyl carbonate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The information is presented in a structured format to facilitate easy
access and comparison, supplemented by detailed experimental protocols and a logical
workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for dipropyl
carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
4.04 Triplet (t) 6.7 4H O-CH2-CH2-CHs
1.67 Sextet 7.0 4H O-CH2-CH2-CHs
0.94 Triplet (t) 7.4 6H O-CH2-CH2-CHs
13C NMR (Carbon NMR) Data
Chemical Shift (6) ppm Carbon Type Assignment
155.3 Quaternary C=0
68.8 Methylene O-CH2-CH2-CHs
225 Methylene O-CH2-CH2-CHs
10.2 Methyl 0O-CH2-CH2-CHs

Infrared (IR) Spectroscopy

Wavenumber (cm—2)

Intensity

Functional Group

Assighment
2970 Strong C-H stretch (alkane)
2939 Strong C-H stretch (alkane)
2880 Strong C-H stretch (alkane)
1742 Very Strong C=0 stretch (carbonate)
1468 Medium C-H bend (alkane)
1263 Very Strong C-O stretch (ester)
989 Strong O-C-O stretch

Mass Spectrometry (MS)
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
m/z

43 100 [CH3CH2CHz]*

27 55 [C2Hs]

29 45 [CH3CHz]*

41 40 [C3H5]+

76 35 [CH3CH2CH20CO]*
103 15 [M - CsH7]*

146 5 [M]* (Molecular lon)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below.

NMR Spectroscopy

1H and 3C NMR Sample Preparation and Acquisition

A sample of dipropyl carbonate (approximately 10-20 mg for *H NMR and 50-100 mg for 13C
NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (CDCIs) within a 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

The NMR spectra are acquired on a 500 MHz spectrometer. For *H NMR, a standard pulse
sequence is used with a sufficient relaxation delay to ensure accurate integration. For 13C
NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance
the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

FT-IR Analysis of Neat Liquid
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A drop of neat dipropyl carbonate is placed between two polished potassium bromide (KBr) or
sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are then mounted in a
sample holder and placed in the beam path of an FT-IR spectrometer. A background spectrum
of the clean, empty salt plates is recorded and automatically subtracted from the sample
spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm~* with a
resolution of 4 cm~1.

Mass Spectrometry

Electron lonization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer
(GC-MS) equipped with an electron ionization (El) source. A dilute solution of dipropyl
carbonate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into
the GC. The dipropyl carbonate is separated from the solvent and introduced into the mass
spectrometer's ion source. The molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively
charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structure elucidation of an organic compound like dipropyl carbonate.
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Sample Preparation

Pure Dipropyl Carbonate
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Structure Elucidation

Proposed Structure of

Dipropyl Carbonate

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic data for dipropyl carbonate (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009098#spectroscopic-data-for-dipropyl-carbonate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b009098?utm_src=pdf-body-img
https://www.benchchem.com/product/b009098#spectroscopic-data-for-dipropyl-carbonate-nmr-ir-mass-spec
https://www.benchchem.com/product/b009098#spectroscopic-data-for-dipropyl-carbonate-nmr-ir-mass-spec
https://www.benchchem.com/product/b009098#spectroscopic-data-for-dipropyl-carbonate-nmr-ir-mass-spec
https://www.benchchem.com/product/b009098#spectroscopic-data-for-dipropyl-carbonate-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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